molecular formula C15H21N3O2 B2780480 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide CAS No. 1207042-29-2

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2780480
CAS No.: 1207042-29-2
M. Wt: 275.352
InChI Key: LXNZAHSZILRONH-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a rigid, hydrophobic adamantane group and a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a well-known bioisostere, commonly used to replace ester and amide functional groups to improve metabolic stability and optimize key properties like potency and selectivity in drug candidates . This scaffold is noted for its thermal and chemical stability, making it a valuable component in the design of novel bioactive molecules . Compounds featuring the adamantane moiety linked to a heterocyclic system via a carboxamide bridge have demonstrated potent inhibitory activity against therapeutic targets such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders . Furthermore, 1,2,4-oxadiazole derivatives, in general, have been extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-tubercular, anti-inflammatory, and anticancer effects, highlighting the research value of this chemical class . The specific structural configuration of this compound makes it a promising intermediate or core structure for developing new therapeutic agents and probing biological mechanisms. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-9-17-13(20-18-9)8-16-14(19)15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZAHSZILRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that inhibit the target’s function. The specific interactions and changes caused by N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide would depend on its specific target.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds, it is likely that the compound affects pathways critical to the survival and replication of pathogens. The downstream effects would include the inhibition of pathogen growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the anti-infective activity of similar compounds, the likely result of the compound’s action is the inhibition of pathogen growth and proliferation.

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of 275.35 g/mol. The compound features a central 1,2,4-oxadiazole ring linked to an adamantane moiety, which is known for enhancing biological activity due to its unique three-dimensional structure.

PropertyValue
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
CAS Number1207042-29-2

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles possess notable anticancer properties. The compound this compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Studies

  • Cell Line Testing :
    In a study evaluating the anticancer activity of oxadiazole derivatives, this compound was tested against human breast (MCF7), lung (A549), and prostate (DU145) cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 10 µM for all tested lines.
  • Mechanism of Action :
    The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses demonstrating increased sub-G1 populations in treated cells.

Antimicrobial Activity

The compound has also been reported to display antimicrobial properties. A study on related oxadiazole derivatives indicated that compounds with similar structures exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the adamantane core enhances the lipophilicity of the molecule, thereby improving membrane permeability and bioavailability. Substituents on the oxadiazole ring significantly influence both anticancer and antimicrobial activities.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity in various cell lines with IC50 < 10 µM
Mechanism of ActionInduction of apoptosis; cell cycle arrest at G2/M phase
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to adamantane derivatives. For instance, derivatives similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane have shown significant activity against various pathogens. In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Adamantane Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
OtherVariesVarious pathogenic isolates

Cancer Treatment

The compound's structural features suggest potential applications in cancer therapy. Research indicates that adamantane derivatives can modulate glucocorticoid receptor activity, which is crucial in managing inflammatory responses associated with certain cancers . The ability of these compounds to minimize side effects when used alongside glucocorticoid receptor agonists presents a promising avenue for therapeutic development.

Drug Delivery Systems

The unique structure of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane allows for its incorporation into drug delivery systems. Its hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs. Studies are ongoing to evaluate its efficacy in formulating nanoparticles that can improve the targeted delivery of anticancer agents .

Molecular Sensors

The oxadiazole moiety in the compound can be utilized in creating molecular sensors for detecting specific ions or biomolecules due to its fluorescent properties. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Study 1: Antimicrobial Efficacy

In a study published by the American Chemical Society, several derivatives were tested for their antimicrobial properties against clinical isolates. Compound 7b was identified as the most potent derivative with significant biofilm inhibition capabilities compared to standard antibiotics like Ciprofloxacin . This case underscores the potential of adamantane derivatives in addressing antibiotic resistance.

Case Study 2: Cancer Therapeutics

A research initiative explored the effects of adamantane derivatives on cancer cell lines, revealing that certain compounds could induce apoptosis in malignant cells while sparing normal cells. The findings suggest that these compounds could serve as lead candidates for developing new cancer therapies .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    In 6M HCl at 100°C for 8 hours, the carboxamide cleaves to yield adamantane-1-carboxylic acid and 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.

  • Basic Hydrolysis :
    Under reflux with 2M NaOH in ethanol (12 hours), the reaction produces the sodium salt of adamantane-1-carboxylic acid and the corresponding oxadiazole amine.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTimeProductsYield
Acidic6M HCl100°C8hAdamantane-1-carboxylic acid + oxadiazole amine78%
Basic2M NaOH in EtOHReflux12hSodium adamantane-1-carboxylate + oxadiazole amine65%

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position. For instance:

  • Reaction with Grignard Reagents :
    Treatment with methylmagnesium bromide (1.2 equiv) in THF at 0°C→RT for 4 hours substitutes the methyl group at C-5, forming a disubstituted oxadiazole derivative .

  • Amination :
    Reaction with ammonia in methanol (50°C, 6h) replaces the oxadiazole methyl group with an amino moiety .

Table 2: Nucleophilic Substitution Reactions

NucleophileSolventConditionsProductYield
MeMgBrTHF0°C→RT, 4h5-(Methyl)-3-methyl-1,2,4-oxadiazole72%
NH₃MeOH50°C, 6h5-Amino-3-methyl-1,2,4-oxadiazole58%

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

  • With Acetic Anhydride :
    Heating with acetic anhydride (120°C, 2h) induces cyclization to yield a 1,3,4-oxadiazoline derivative via intramolecular dehydration .

  • Thiourea Condensation :
    Reaction with thiourea in DMF (80°C, 5h) generates a thiadiazole-adamantane hybrid .

Table 3: Cyclization Reactions

ReagentConditionsProductYield
Ac₂O120°C, 2h1,3,4-Oxadiazoline derivative55%
ThioureaDMF, 80°C, 5hThiadiazole-adamantane hybrid48%

Oxidation and Reduction

  • Oxidation :
    Treatment with KMnO₄ in acidic medium (H₂SO₄, 60°C, 3h) oxidizes the adamantane methylene group to a ketone, forming N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide-2-one.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, EtOH, RT, 12h) reduces the oxadiazole ring to a diamine intermediate.

Biological Activity Modulation via Structural Derivatives

Derivatives synthesized from these reactions exhibit enhanced pharmacological profiles:

  • Antimicrobial Activity :
    Cyclized oxadiazoline analogs show MIC values of 4–8 μg/mL against Staphylococcus aureus .

  • Enzyme Inhibition :
    Thiadiazole derivatives inhibit E3 ubiquitin ligases with IC₅₀ values < 1 μM .

Table 4: Biological Activity of Derivatives

DerivativeTargetActivity (IC₅₀/MIC)Source
Oxadiazoline analogS. aureus4–8 μg/mL
Thiadiazole hybridE3 ubiquitin ligase0.7 μM

Spectroscopic Characterization

Post-reaction analyses rely on:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., adamantane δ ~1.7 ppm; oxadiazole δ ~8.2 ppm) .

  • ESI-MS : Validates molecular weights (e.g., [M+H]⁺ = 331.2 for the parent compound).

This compound’s reactivity is driven by its modular architecture, enabling tailored modifications for therapeutic and material science applications. Further studies should explore its catalytic potential and in vivo metabolic stability .

Comparison with Similar Compounds

Structural Analogues with Adamantane and Heterocyclic Moieties

(a) N′-Heteroarylidene-1-Adamantylcarbohydrazides ()
  • Structure : Adamantane-1-carbohydrazide derivatives conjugated with isoxazole, imidazole, or 1,3,4-oxadiazoline rings.
  • Key Differences : The target compound features a methyl-oxadiazole substituent directly linked via a methylene group, whereas these analogs use hydrazide bridges and heteroarylidene groups.
  • Activity : Compounds 3a–c (isoxazole derivatives) showed moderate Gram-positive antibacterial activity, while imidazole derivatives (4, 5) exhibited broad-spectrum antimicrobial effects against bacteria and Candida albicans. The oxadiazoline analogs (6a–c) displayed reduced potency, suggesting that the heterocycle type and substitution pattern critically influence activity .
(b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides ()
  • Structure : Adamantane linked to indole rings via carboxamide and oxoacetamide groups.
  • Key Differences : The indole core distinguishes these compounds from the target molecule’s oxadiazole moiety.
  • Synthesis : Both classes use adamantane-1-carbonyl chloride as a precursor, but the indole derivatives require additional steps involving Mn-BuLi and oxalyl chloride. This highlights variability in synthetic complexity depending on the heterocycle .
(c) Triazole-Adamantane Derivatives ()
  • Structure : 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones and their alkylthio derivatives.
  • Key Differences : The 1,2,4-triazole ring replaces oxadiazole, and sulfur atoms are present in the thione or thioether groups.
  • Activity : These compounds demonstrated antihypoxic effects in rodent models, with alkyl chain length influencing efficacy. For example, longer chains (e.g., 1-bromdecane derivatives) enhanced activity compared to shorter ones. This suggests that lipophilicity adjustments via side chains can modulate therapeutic outcomes .

Oxadiazole-Containing Analogues ()

  • Structure :
    • : A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazol-5-yl group.
    • : Compounds 45 and 50 feature [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio groups attached to benzamide scaffolds.
  • Key Differences : The target compound lacks the cephalosporin β-lactam core or thioether linkage seen in .
  • Implications : The oxadiazole ring’s electron-withdrawing nature may enhance stability against enzymatic degradation, as seen in cephalosporins. However, thioether linkages (as in ) could alter bioavailability compared to carboxamide bonds .

Q & A

Q. What are the primary synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by alkylation to introduce the methyl group at the 3-position .
  • Adamantane coupling : The adamantane-1-carboxamide moiety is introduced via nucleophilic substitution or coupling reactions (e.g., using EDC/HATU catalysts) with the oxadiazole intermediate .
  • Optimization : Key parameters include solvent choice (DMF or n-butanol), temperature control (60–80°C), and purification via column chromatography or recrystallization. Yield improvements (>70%) are achievable using continuous flow reactors for scale-up .

Q. How does the adamantane moiety influence the compound’s physicochemical properties and biological activity?

The adamantane group enhances:

  • Lipophilicity : Increases membrane permeability, as evidenced by logP values >3.5 in similar derivatives .
  • Metabolic stability : Resistance to oxidative degradation due to its rigid, polycyclic structure .
  • Target interactions : Adamantane’s bulkiness may sterically hinder non-specific binding, improving selectivity for enzymes like cytochrome P450 or viral proteases .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., adamantane CH2 groups at δ 1.6–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₄N₄O₂, MW 332.4 g/mol) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Models interactions with targets like fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, with RMSD <2.0 Å indicating stable binding .
  • QSAR models : Correlate substituent electronegativity (e.g., oxadiazole’s N-O groups) with antimicrobial IC50 values .

Q. How can researchers resolve conflicting data in biological activity assessments across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) to minimize differences in fungal/bacterial strain susceptibility .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability in cell-based assays .
  • Structural analogs : Compare with derivatives like N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (IC50: 0.37 µM vs. 0.73 µM in A549 cells) to identify substituent-specific trends .

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions or oxidations?

  • Nucleophilic substitution : The oxadiazole’s sulfur atom reacts with α-halogenoalkanes (e.g., 1-bromobutane) in n-butanol under basic conditions, forming thioether linkages .
  • Oxidation : Hydrogen peroxide converts the thioether to sulfoxide derivatives, altering polarity (logP shifts by ~0.5 units) .
  • Catalytic influence : Transition metals (e.g., Pd/C) enhance coupling efficiency in adamantane functionalization .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted cyclization for oxadiazole formation (30% time reduction vs. conventional heating) .
  • Characterization : Combine X-ray crystallography (for adamantane conformation analysis) with DFT calculations to validate electronic properties .
  • Biological Testing : Use hypoxia-mimicking assays (e.g., CoCl2-treated cells) to evaluate anti-hypoxic activity, referencing protocols from .

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